molecular formula C9H10N2S B101906 5-Benzothiazolamine,2-ethyl-(9CI) CAS No. 18020-51-4

5-Benzothiazolamine,2-ethyl-(9CI)

Cat. No.: B101906
CAS No.: 18020-51-4
M. Wt: 178.26 g/mol
InChI Key: KAWIZZVMWIPGFT-UHFFFAOYSA-N
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Description

5-Benzothiazolamine,2-ethyl-(9CI) is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of 5-Benzothiazolamine,2-ethyl-(9CI) consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the second position and an amine group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazolamine,2-ethyl-(9CI) can be achieved through various synthetic pathways. One common method involves the reaction of 2-iodoaniline with isothiocyanate in the presence of a catalyst such as ferric chloride (FeCl3) in water. The reaction is typically carried out at elevated temperatures (around 80°C) and involves the use of a phase transfer catalyst .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including 5-Benzothiazolamine,2-ethyl-(9CI), often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Benzothiazolamine,2-ethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-Benzothiazolamine,2-ethyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anti-tubercular properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Aminobenzothiazole: Lacks the ethyl group at the second position.

    2-Methylbenzo[d]thiazol-5-amine: Contains a methyl group instead of an ethyl group.

    2-Phenylbenzo[d]thiazol-5-amine: Has a phenyl group at the second position.

Uniqueness: 5-Benzothiazolamine,2-ethyl-(9CI) is unique due to the presence of the ethyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-ethyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWIZZVMWIPGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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